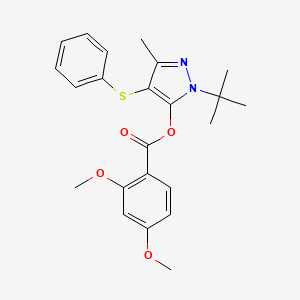

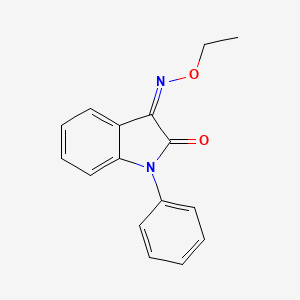

![molecular formula C18H23N3O B2700394 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one CAS No. 2034517-84-3](/img/structure/B2700394.png)

1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a 1H-1,3-benzodiazol-1-yl group and a pyrrolidin-1-yl group. The 1H-1,3-benzodiazol-1-yl group is a type of benzodiazole, which is a heterocyclic compound. Benzodiazoles are known for their broad range of chemical and biological properties . The pyrrolidin-1-yl group is a type of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom.

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific substituents attached to the benzodiazole and pyrrolidine rings. Benzodiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzodiazoles are generally soluble in polar solvents due to the presence of nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Spectroscopic Characterization

Compounds with structural similarities to the one mentioned are often synthesized and characterized using various spectroscopic techniques (Özdemir, Dayan, & Demirmen, 2016). These characterizations include IR, NMR, and UV-vis spectroscopy, supported by quantum chemical calculations, to elucidate their molecular and spectroscopic features (Özdemir et al., 2016).

Lanthanide Complexes and Magnetic Behavior

Lanthanide complexes involving multichelating ligands derived from structurally related compounds have been studied for their unique luminescence and magnetic properties. These studies are crucial in developing new materials for optical applications and understanding magnetic relaxation phenomena in molecular systems (Speed et al., 2017).

Anticancer Potential

Organometallic complexes featuring benzimidazole and related heterocycles demonstrate potential anticancer activity. Investigations into such complexes reveal insights into their mechanism of action, including interactions with DNA and inhibition of key cellular enzymes, highlighting the relevance of these molecules in medicinal chemistry and oncology research (Stepanenko et al., 2011).

Light-Emitting Electrochemical Cells

In the development of light-emitting electrochemical cells (LECs), cyclometalated complexes of iridium(III) with arylazole ligands, which share functional groups similar to the specified compound, have been employed. These complexes are studied for their electroluminescent properties, contributing to advancements in LEC technology and the development of efficient, stable light sources (Martínez-Alonso et al., 2017).

Antimicrobial Activity

Compounds incorporating benzothiazole and pyrrolidine units have been synthesized and evaluated for their antimicrobial activity. These studies are essential for discovering new antibiotics and understanding the structure-activity relationships that underpin antimicrobial efficacy (Nural et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c22-18(11-14-5-1-2-6-14)20-10-9-15(12-20)21-13-19-16-7-3-4-8-17(16)21/h3-4,7-8,13-15H,1-2,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLZGUXGHQSSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)

![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)

![N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700320.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2700327.png)

![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2700332.png)

![N-1,3-benzodioxol-5-yl-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2700334.png)